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Compound of Interest

Compound Name: 5-Methyl-8-hydroxycoumarin

Cat. No.: B1231965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-Methyl-8-hydroxycoumarin (also known as 8-hydroxy-5-methylcoumarin). Due to the
limited availability of published, consolidated spectral data for this specific molecule, this
document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics based on the analysis of closely related coumarin
derivatives. Furthermore, detailed experimental protocols for acquiring this data are provided to
guide researchers in their analytical workflows.

Expected Spectroscopic Data

The following tables summarize the anticipated spectral data for 5-Methyl-8-
hydroxycoumarin. These values are estimations derived from the analysis of similar coumarin
structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. For 5-Methyl-8-hydroxycoumarin, the following proton (*H) and carbon (*3C)
NMR chemical shifts are expected.

Table 1: Predicted *H NMR Spectral Data for 5-Methyl-8-hydroxycoumarin
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Expected Chemical

Coupling Constant

Proton Shift (5, ppm) Multiplicity (3, Hz)
-CHs ~2.2-25 Singlet (s) N/A

H3 ~6.2-6.4 Doublet (d) ~9.5-10.0
H4 ~76-7.8 Doublet (d) ~9.5-10.0
H6 ~6.8-7.0 Doublet (d) ~8.0-8.5
H7 ~72-74 Doublet (d) ~8.0-85
-OH ~9.0-11.0 Singlet (s, broad) N/A

Table 2: Predicted 13C NMR Spectral Data for 5-Methyl-8-hydroxycoumarin

Carbon Expected Chemical Shift (8, ppm)
-CHs ~18 - 25
C3 ~115-120
C4 ~140 - 145
Cda ~110- 115
C5 ~125-130
C6 ~115-120
Cc7 ~120- 125
C8 ~145 - 150
C8a ~150 - 155
C2 (C=0) ~160 - 165

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 5-Methyl-8-hydroxycoumarin are listed below.
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Table 3: Predicted IR Spectral Data for 5-Methyl-8-hydroxycoumarin

Expected Wavenumber

Functional Group Intensity
(cm™)
O-H (Phenolic) 3200 - 3600 Strong, Broad
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
C=0 (Lactone) 1680 - 1740 Strong
C=C (Aromatic) 1500 - 1600 Medium to Strong
C-O (Phenolic) 1200 - 1300 Strong
C-O (Ester) 1000 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 5-Methyl-8-hydroxycoumarin (C10HsOs3), the expected molecular ion and
major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for 5-Methyl-8-hydroxycoumarin

m/z Relative Intensity Assignment

176 High [M]* (Molecular lon)
148 High [M - COJ*

147 Medium [M-H-COJ]*

119 Medium [M - CO - CHOJ*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 5-Methyl-8-hydroxycoumarin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of the purified 5-Methyl-8-hydroxycoumarin.

o

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCls, or Acetone-ds) in a clean, dry vial.

o

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Acquisition:
o The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
o Tune and shim the spectrometer for the sample.

o Acquire a standard one-pulse *H NMR spectrum over a spectral width of approximately -2
to 12 ppm.

o The number of scans can range from 16 to 64, depending on the sample concentration.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum on the same instrument.

o Use a spectral width of approximately O to 200 ppm.

o Asignificantly larger number of scans (e.g., 1024 or more) will be necessary due to the
low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of dry 5-Methyl-8-hydroxycoumarin with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a
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fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

o Press the powder under high pressure (several tons) using a hydraulic press to form a
transparent or translucent pellet.

o Data Acquisition:
o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Scan the sample over the mid-IR range (typically 4000 to 400 cm™2).

o Acquire a background spectrum of the empty sample compartment and subtract it from the
sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction (Electron lonization - Gas Chromatography-Mass Spectrometry, EI-GC-
MS):

o Prepare a dilute solution of 5-Methyl-8-hydroxycoumarin in a volatile organic solvent
(e.g., methanol or dichloromethane).

o Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary
column (e.g., HP-5MS).

o The GC will separate the compound from any impurities before it enters the mass
spectrometer.

o Data Acquisition:

o The mass spectrometer is typically operated in electron ionization (EI) mode with an
ionization energy of 70 eV.

o Scan a mass range of approximately m/z 40 to 500 to detect the molecular ion and
fragment ions.
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Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized coumarin derivative like 5-Methyl-8-hydroxycoumarin.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Methyl-8-
hydroxycoumarin.

» To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-8-hydroxycoumarin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231965#spectroscopic-data-of-5-methyl-8-
hydroxycoumarin-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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